2-(Methylamino)butanoic acid hydrochloride
Description
Contextualization as an N-Methylated α-Amino Acid Derivative
2-(Methylamino)butanoic acid hydrochloride is classified as an N-methylated α-amino acid derivative. Unlike the canonical α-amino acids that are the fundamental constituents of proteins, this compound features a methyl group attached to the alpha-amino nitrogen atom. This seemingly minor modification has profound implications for the molecule's chemical and physical properties.
The process of N-methylation is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides and other bioactive molecules. researchgate.net N-methylation can improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability. researchgate.net This modification can also influence the conformational preferences of the amino acid residue, which can be crucial for its biological activity. nih.govrsc.org
The introduction of a methyl group on the nitrogen atom of 2-aminobutanoic acid (a non-proteinogenic amino acid) leads to the formation of 2-(methylamino)butanoic acid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle and utilize in various chemical reactions.
Foundational Principles of its Molecular Architecture
The molecular architecture of this compound is characterized by several key features that dictate its reactivity and interactions.
Structural Components:
Butanoic Acid Backbone: A four-carbon chain forms the core of the molecule.
α-Carbon: The second carbon atom in the chain is the α-carbon, which is a chiral center (in the non-racemic form).
Carboxyl Group (-COOH): Attached to the α-carbon, this functional group imparts acidic properties to the molecule.
N-Methylamino Group (-NHCH₃): Also attached to the α-carbon, this secondary amine is a key feature that distinguishes it from its primary amine counterpart. The presence of the methyl group introduces steric hindrance and alters the electronic properties of the nitrogen atom.
Hydrochloride Salt: The amino group is protonated and forms an ionic bond with a chloride ion (Cl⁻). This salt formation increases the compound's polarity and water solubility.
The presence of both a carboxylic acid and an amino group gives the molecule zwitterionic character in solution, allowing it to act as both an acid and a base. The stereochemistry at the α-carbon is a critical aspect of its molecular architecture, with the (S) and (R) enantiomers potentially exhibiting different biological activities and serving as distinct chiral building blocks in asymmetric synthesis. nih.govenamine.net
| Property | 2-(Methylamino)butanoic acid | This compound |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ |
| Molecular Weight | 117.15 g/mol nih.gov | 153.61 g/mol achemblock.com |
| Physical State | Data not available | Likely a solid at room temperature smolecule.com |
| Solubility | Data not available | Potentially soluble in water smolecule.com |
| IUPAC Name | 2-(methylamino)butanoic acid nih.gov | 2-(methylamino)butanoic acid;hydrochloride |
Overview of its Significance in Contemporary Organic and Bioorganic Chemistry Research
While specific, high-impact research applications of this compound are not extensively documented in publicly available literature, its significance can be inferred from the broader context of N-methylated α-amino acids in organic and bioorganic chemistry. smolecule.com
In Organic Chemistry:
As a chiral building block, optically active forms of this compound are valuable starting materials in asymmetric synthesis. nih.govenamine.net The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile synthon for the construction of more complex chiral molecules. The N-methyl group can influence the stereochemical outcome of reactions at the α-carbon or adjacent positions.
In Bioorganic Chemistry and Medicinal Chemistry:
The true significance of N-methylated amino acids like 2-(methylamino)butanoic acid lies in their application in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties.
Key contributions of N-methylation in peptidomimetics include:
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus prolonging the half-life of peptide-based drugs. researchgate.net
Enhanced Membrane Permeability and Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide and disrupt hydrogen bonding networks, which can facilitate its passage across cell membranes and improve its absorption when administered orally. nih.govrsc.org
Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. nih.govrsc.org It can also lower the energy barrier between cis and trans amide bond conformations. nih.govrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBODLDNLSOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Methylamino Butanoic Acid Hydrochloride and Analogues
Direct and Stereoselective Synthesis Routes to Enantiopure Forms
The generation of enantiomerically pure N-methylated amino acids is crucial for their application in pharmaceuticals and other bioactive molecules. Direct and stereoselective methods are highly sought after to avoid challenging and often inefficient resolution steps.
Chiral Auxiliaries and Asymmetric Catalysis in α-Alkylation
A powerful strategy for establishing the stereochemistry at the α-carbon of amino acids is through asymmetric alkylation. This can be achieved by employing chiral auxiliaries or through asymmetric catalysis.
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov For the synthesis of α-alkylated amino acids, a common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate synthon. smolecule.com For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric alkylation reactions, providing excellent stereocontrol. monash.edursc.org
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. Copper-catalyzed asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases has been reported as an effective method for synthesizing chiral unnatural α-substituted α-amino acids, achieving high yields and enantiomeric excess. nih.gov Photoredox-catalyzed processes have also emerged as a mild and efficient way to achieve stereoselective α-alkylation of glycine derivatives using a chiral auxiliary. researchgate.net
Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric α-Alkylation
| Method | Chiral Controller | Substrate Example | Key Features |
| Chiral Auxiliary | Pseudoephenamine | N-Acyl pseudoephenamine amide | High diastereoselectivity, crystalline products. monash.edursc.org |
| Chiral Auxiliary | (+)/(−)‐Camphorsultam | N-Aryl glycinate | Photoredox-catalyzed, mild conditions, broad substrate tolerance. researchgate.net |
| Asymmetric Catalysis | Copper/(4S,2R)-tBu-Phosferrox | tert-Butyl glycinate Schiff base | High catalytic performance, low catalyst loading, excellent enantioselectivity. nih.gov |
Enantioselective Hydrogenation Strategies for Related Precursors
Enantioselective hydrogenation is a highly efficient and "green" strategy for the synthesis of chiral amines and their derivatives from prochiral precursors like imines and enamides. rsc.orgck12.org This method offers excellent atom economy and often leads to high enantioselectivities. rsc.org
The asymmetric hydrogenation of prochiral imines is a direct route to valuable α-chiral amines. rsc.orgck12.org For the synthesis of N-alkylated amino acids, the hydrogenation of N-alkyl imine precursors is particularly relevant. Iridium-based catalysts have been shown to be effective in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, which can be subsequently converted to unnatural N-alkyl aryl alanines. rsc.orgck12.orggoogle.com
Another important class of precursors is enamides. smolecule.com Chiral phosphoric acids have been utilized as organocatalysts for the highly enantioselective hydrogenation of enamides, offering an alternative to transition metal catalysts. smolecule.com Transition metal catalysts, particularly those based on rhodium and ruthenium, are also widely used for the asymmetric hydrogenation of β-(acylamino)acrylates to produce β-amino acid derivatives. reddit.comnih.gov
Table 2: Catalytic Systems for Enantioselective Hydrogenation of Precursors
| Precursor Type | Catalyst System | Product Type | Enantioselectivity (ee) |
| N-Alkyl Imines | Ir/(S,S)-f-Binaphane | N-Alkyl Chiral Amines | Up to 90% rsc.orgck12.orggoogle.com |
| Enamides | Chiral Phosphoric Acid (Organocatalyst) | Chiral Amides | Excellent smolecule.com |
| β-(Acylamino)acrylates | Rhodium or Ruthenium complexes | β-Amino Acid Derivatives | High reddit.comnih.gov |
Application of Protecting Group Chemistry in Regioselective Functionalization
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. nih.govnih.govlibretexts.org In the synthesis of 2-(methylamino)butanoic acid, protecting group chemistry is critical for achieving regioselective N-methylation of the amino group without interfering with the carboxylic acid functionality. nih.gov
A common strategy for N-methylation involves the initial protection of the α-amino group with a suitable protecting group. The 2-nitrobenzenesulfonyl (o-NBS) group is frequently used for this purpose. organic-chemistry.org The o-NBS group activates the remaining N-H bond, making it acidic enough to be methylated. organic-chemistry.org Following methylation, the o-NBS group can be removed under mild conditions to yield the N-methylated amine. organic-chemistry.org
Table 3: Common Protecting Groups for Amine Functionalization
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Widely used in solid-phase peptide synthesis. nih.govwikipedia.org |
| tert-Butoxycarbonyl | Boc | Boc-anhydride | Acid (e.g., TFA) | Common in both solution and solid-phase synthesis. nih.gov |
| Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Catalytic hydrogenation | Removable under neutral conditions. chemrxiv.org |
| 2-Nitrobenzenesulfonyl | o-NBS | 2-Nitrobenzenesulfonyl chloride | Thiol nucleophiles (e.g., thiophenol) | Activates the amine for N-alkylation. organic-chemistry.org |
Multistep Synthesis Protocols and Reaction Optimization
The synthesis of 2-(methylamino)butanoic acid and its analogues often requires multistep protocols that involve the careful optimization of reaction conditions to maximize yield and purity.
Stepwise Alkylation Procedures and Reaction Conditions
Stepwise alkylation is a common method for introducing a methyl group onto the nitrogen atom of 2-aminobutanoic acid. A widely used approach is the N-methylation of N-acyl or N-carbamoyl protected amino acids using sodium hydride and methyl iodide. monash.edu This method, developed by Benoiton and coworkers, has been applied to a wide range of amino acids. monash.edu
The reaction conditions for N-methylation need to be carefully controlled to avoid side reactions such as over-alkylation or racemization. monash.edu For example, the use of a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in combination with dimethyl sulfate (B86663) can be effective for the methylation of o-NBS protected amino acid esters. monash.edu The choice of solvent, temperature, and the nature of the alkylating agent all play a significant role in the outcome of the reaction.
The Eschweiler-Clarke reaction is another classic method for the methylation of primary and secondary amines, utilizing formaldehyde (B43269) and formic acid. This reductive amination process is advantageous as it does not lead to the formation of quaternary ammonium (B1175870) salts and typically proceeds without racemization of chiral centers.
Derivatization from Precursors via Amine and Carboxylic Acid Transformations
The synthesis of 2-(methylamino)butanoic acid hydrochloride can also be achieved through the derivatization of suitable precursors. This involves transformations of either the amine or the carboxylic acid functionality.
Amine transformations can include the N-formylation of amino acid esters, which can then be reduced to the corresponding N-methyl derivative. monash.edu For example, N-formyl-D-tryptophan methyl ester can be reduced with borane-dimethyl sulfide (B99878) complex to yield N-methyl-D-tryptophan methyl ester. monash.edu
Carboxylic acid transformations are also important, particularly the esterification of the starting amino acid. rsc.org This is often done to improve solubility and to protect the carboxylic acid group during subsequent reactions involving the amine. rsc.org For instance, 2-aminobutanoic acid can be esterified using thionyl chloride in methanol (B129727) to produce methyl 2-aminobutanoate. rsc.org After N-methylation, the ester can be hydrolyzed back to the carboxylic acid. The final step in the synthesis is often the formation of the hydrochloride salt by treatment with hydrochloric acid.
Continuous-Flow Synthesis Techniques for Scalable Production
The transition from traditional batch processing to continuous-flow synthesis represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs), including this compound and its analogues. researchgate.netsemanticscholar.org Flow chemistry offers numerous advantages over batch production, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and more straightforward scalability. wiley-vch.demdpi.comflinders.edu.au These attributes make it a particularly attractive approach for the large-scale, efficient, and reproducible synthesis of chiral amino acid derivatives.
Continuous-flow methodologies are being increasingly explored for the synthesis of N-methylated amino acids. nih.govspringernature.com These processes often result in high yields and can minimize racemization, a critical factor in the synthesis of enantiomerically pure compounds. For instance, the synthesis of N-methylated dipeptides has been successfully demonstrated in a continuous-flow system, highlighting the potential for creating the N-methylamino moiety of the target compound with high fidelity. nih.govspringernature.com The addition of a strong Brønsted acid has been shown to be crucial in generating highly reactive intermediates that accelerate the amidation process. nih.govspringernature.com
Furthermore, the principles of flow chemistry are well-suited for the multi-step synthesis of complex molecules, allowing for the integration of reaction and purification steps into a single, seamless process. flinders.edu.au This can significantly reduce production time and costs. While a specific continuous-flow process for this compound is not extensively detailed in the literature, analogous syntheses of chiral amines and other amino acid derivatives provide a strong foundation for its development. rsc.orgacs.org
Research into the continuous-flow synthesis of related compounds has yielded promising results, as illustrated in the following table which summarizes key findings for analogous processes. These examples demonstrate the high efficiency and throughput that can be achieved with this technology.
| Product Type | Key Process Features | Residence Time | Yield | Reference |
| N-Methylated Dipeptides | Acyl N-methylimidazolium cation generation | Not specified | High | nih.govspringernature.com |
| Chiral Amines | Transaminase-catalyzed reaction | Not specified | High | rsc.org |
| α-Amino Acids | In situ aldimine generation and electrochemical carboxylation | Not specified | Moderate to High | acs.org |
| β-Amino Acid Derivatives | Micro-flow reactor with rapid dual activation | ≤3.3 seconds | Not specified | nih.gov |
The development of a continuous-flow process for this compound would likely involve the adaptation of these established techniques. For example, a flow system could be designed for the reductive amination of 2-oxobutanoic acid with methylamine, followed by an in-line purification and salt formation step. Alternatively, the N-methylation of 2-aminobutanoic acid could be performed in a continuous reactor. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents is another strategy that could enhance the efficiency and sustainability of the synthesis. durham.ac.uk
The scalability of continuous-flow processes is a key advantage for industrial production. wiley-vch.de Once a flow process is optimized on a laboratory scale, it can often be scaled up by simply running the system for a longer duration or by "numbering up" – running multiple systems in parallel. This avoids the complex and often problematic re-optimization required when scaling up batch reactions. The inherent safety features of flow reactors, such as small reaction volumes and rapid heat dissipation, also become increasingly important at larger production scales. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 2 Methylamino Butanoic Acid Hydrochloride
Reactions Involving the Secondary Amine Functionality
The secondary amine in 2-(methylamino)butanoic acid is a key site for nucleophilic reactions. However, in its hydrochloride form, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, a basic workup or the presence of a base is typically required to deprotonate the amine and enable its participation in nucleophilic reactions.
The deprotonated secondary amine of 2-(methylamino)butanoic acid can act as a nucleophile and participate in substitution reactions with electrophiles such as alkyl halides. ncert.nic.inlibretexts.org This process, known as N-alkylation, can be used to introduce additional alkyl groups onto the nitrogen atom. acs.org
The reaction generally follows an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. organic-chemistry.orgwikipedia.org A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. libretexts.org The tertiary amine product formed is often more nucleophilic than the starting secondary amine and can react with another molecule of the alkyl halide to yield a quaternary ammonium (B1175870) salt. libretexts.org
To achieve controlled mono-alkylation, specific strategies are often employed, such as using a large excess of the amine relative to the alkylating agent or utilizing protecting groups for the carboxylic acid moiety to prevent unwanted side reactions. ncert.nic.in Common alkylating agents include alkyl iodides and bromides. The choice of base and solvent is also critical; non-nucleophilic bases are often preferred to avoid competition with the amine nucleophile. monash.edu
Table 1: Examples of Alkylating Agents and Conditions for N-Alkylation of Amino Acid Derivatives This table is illustrative and based on general methods for N-alkylation of amino acids.
| Alkylating Agent | Base | Solvent | Typical Product | Reference |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF/DMF | N,N-dimethylbutanoic acid derivative | monash.educhemicalforums.com |
| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | N-benzyl-N-methylbutanoic acid derivative | monash.edu |
| Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | DBU | DMF | N,N-dimethylbutanoic acid derivative | monash.edu |
To overcome this steric barrier, highly efficient coupling reagents are necessary. These reagents activate the carboxylic acid of the incoming amino acid, making it highly electrophilic and facilitating the attack by the sterically hindered secondary amine. peptide.com The reaction typically requires a non-nucleophilic base to neutralize the hydrochloride and the acid produced during the coupling.
Table 2: Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Abbreviation | Activating Mechanism | Reference |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active OBt ester | springernature.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms a highly reactive OAt ester | scielo.org.mxpeptide.comuiw.edu |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an active OBt ester | peptide.com |
| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | Forms a reactive phosphonium-based intermediate | peptide.com |
The increased steric bulk of N-methylated amino acids not only affects the coupling step but can also influence the conformation of the resulting peptide, which is a key reason for their incorporation in medicinal chemistry. nih.govnih.gov
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of 2-(methylamino)butanoic acid can undergo a variety of transformations typical of this functional group, including esterification and amidation. wikipedia.org These reactions often require activation of the carboxyl group or specific catalytic conditions.
Esterification is the conversion of the carboxylic acid to an ester. For amino acid hydrochlorides, this is commonly achieved by reacting the compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. nih.gov Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in the alcohol are effective for this transformation. nih.govresearchgate.netgoogle.comresearchgate.net The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The amine group, being protonated as the hydrochloride salt, is protected from participating in side reactions. nih.gov
Amidation involves the formation of an amide bond from the carboxylic acid group. Direct reaction with an amine is generally inefficient as it leads to the formation of an ammonium carboxylate salt. encyclopedia.publibretexts.orgmdpi.com Therefore, the carboxylic acid must first be activated. This can be achieved by converting it to a more reactive derivative, such as an acid chloride (using SOCl₂ or oxalyl chloride), which then readily reacts with a primary or secondary amine to form the amide. youtube.com Alternatively, peptide coupling agents, like dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the direct condensation of the carboxylic acid with an amine, forming an amide bond by mediating the dehydration of the two reactants. jackwestin.com
Amino acids and their derivatives can participate in cyclization reactions. For instance, esters of α-amino acids are known to undergo intermolecular condensation to form 2,5-diketopiperazines, which are stable six-membered cyclic diamides. libretexts.org This reaction involves the nucleophilic attack of the amino group of one amino acid ester molecule on the ester carbonyl of a second molecule, followed by a second, intramolecular amidation to close the ring.
Furthermore, linear peptides containing N-methylated amino acids can be cyclized. researchgate.netnih.govspringernature.com This is a common strategy in drug discovery to confer conformational rigidity, enhance metabolic stability, and improve the pharmacokinetic properties of peptides. nih.gov Cyclization is typically performed after the linear peptide has been synthesized, often on a solid support, and involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. researchgate.net
Stereochemical Aspects of Reactivity
2-(Methylamino)butanoic acid possesses a stereocenter at the α-carbon (the carbon atom bearing both the amino and carboxyl groups). Maintaining the stereochemical integrity of this center during chemical transformations is often crucial, particularly in the synthesis of pharmaceuticals and biologically active peptides.
Reactions involving the α-carbon are susceptible to racemization, which is the formation of an equal mixture of both enantiomers. Conditions that can promote racemization include exposure to strong bases or acids, and elevated temperatures. monash.educhemicalforums.com For instance, certain N-alkylation methods that utilize strong bases like sodium hydride can lead to the deprotonation of the α-carbon, forming an enolate intermediate which is achiral, leading to a loss of stereochemical purity upon reprotonation or reaction. chemicalforums.com
In peptide coupling reactions, the risk of racemization is a significant concern. The activated carboxylic acid intermediate can be susceptible to racemization via the formation of a 5(4H)-oxazolone intermediate, especially when using certain coupling reagents or in the presence of excess base. researchgate.net The choice of coupling reagents (e.g., HATU is known to suppress racemization) and careful control of reaction conditions are paramount to preserving the stereochemistry of the N-methylated amino acid residue during peptide synthesis. monash.eduresearchgate.net Therefore, synthetic methods are often specifically designed to be mild enough to prevent epimerization at this sensitive chiral center. monash.edu
Diastereoselective and Enantioselective Transformations
The synthesis of specific stereoisomers of α-amino acids, including N-methylated derivatives like 2-(methylamino)butanoic acid, is a significant area of chemical research. nih.gov Diastereoselective and enantioselective transformations are crucial for producing optically pure compounds, which is often a requirement for biologically active molecules. Asymmetric synthesis is a key field where the distinction between different stereochemical pathways is critical. wikipedia.org
Several catalytic asymmetric strategies have been developed for the synthesis of unnatural α-amino acids that can be applied to produce specific enantiomers of 2-(methylamino)butanoic acid. nih.gov These methods include:
Hydrogenations of olefins and imines : This involves the addition of hydrogen across a double bond using a chiral catalyst to induce stereoselectivity. nih.gov
Electrophilic aminations of enolates : A chiral enolate or a chiral aminating agent can be used to control the stereochemistry of the newly formed carbon-nitrogen bond. nih.gov
Nucleophilic additions to α-imino esters : The addition of a nucleophile to an imine derived from a glyoxylate (B1226380) can be rendered enantioselective by using a chiral catalyst or auxiliary. nih.gov
Catalytic Cross-Coupling : Nickel-catalyzed cross-coupling reactions have been shown to be effective for the enantioconvergent synthesis of protected unnatural α-amino acids, achieving high yields and enantiomeric excess (ee). nih.gov
Radical reactions have also emerged as a powerful tool in the asymmetric synthesis of α-amino acids. ineosopen.org For instance, photoredox-mediated processes allow for C-O bond activation in aliphatic alcohols, which can then be used as radical precursors to form new C-C bonds with chiral acceptors, such as N-sulfinyl imines derived from glyoxylate. rsc.org This method provides access to a wide range of functionalized unnatural α-amino acids. rsc.org
The table below summarizes various asymmetric synthesis strategies applicable to α-amino acid derivatives, highlighting the reaction type and the typical stereochemical control achieved.
| Synthesis Strategy | Key Reagents/Catalysts | Typical Stereochemical Outcome | Reference |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, Chiral ligand | High enantiomeric excess (ee) | nih.gov |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts | High ee | nih.gov |
| Photoredox-Mediated Alkylation | Photoredox catalyst, Chiral N-sulfinyl imine | High diastereomeric ratio (dr) | ineosopen.orgrsc.org |
| Chiral Auxiliary-Based Alkylation | Evans auxiliaries, Schöllkopf auxiliaries | High dr | mdpi.com |
Kinetic and Thermodynamic Control in Reaction Pathways
Kinetic Control : At lower temperatures, reactions are often irreversible. The major product will be the one that is formed most rapidly, regardless of its ultimate stability. openstax.org These conditions favor the kinetic product.
Thermodynamic Control : At higher temperatures, the reverse reactions can occur, allowing an equilibrium to be established between the products. openstax.org Under these conditions, the most stable product—the thermodynamic product—will predominate in the final reaction mixture. wikipedia.orgopenstax.org
This principle can be applied to reactions involving 2-(methylamino)butanoic acid hydrochloride. For example, in the deprotonation of an unsymmetrical ketone, using a sterically hindered base at low temperatures favors the formation of the kinetic enolate (removal of the most accessible proton). wikipedia.org Similarly, in reactions involving the α-carbon of 2-(methylamino)butanoic acid, such as alkylation via its enolate derivative, the choice of base, solvent, and temperature can influence the stereochemical outcome by favoring either the kinetic or thermodynamic pathway.
The following table outlines the general conditions that favor either kinetic or thermodynamic control in a chemical reaction.
| Factor | Kinetic Control | Thermodynamic Control | Reference |
| Temperature | Low | High | openstax.org |
| Reaction Time | Short | Long | wikipedia.org |
| Reaction Nature | Irreversible | Reversible (Equilibrium) | openstax.org |
| Product Formed | The one that forms faster (lower Ea) | The most stable one (lower G) | wikipedia.orgyoutube.com |
In the context of asymmetric synthesis, any reaction that produces a non-racemic mixture of enantiomers must be, at least partially, under kinetic control. wikipedia.org This is because enantiomers have identical Gibbs free energy, and under thermodynamic control, an equilibrium would necessarily lead to a 1:1 racemic mixture. wikipedia.org Therefore, achieving high enantioselectivity relies on designing a reaction pathway where the transition state leading to one enantiomer is significantly lower in energy than the transition state leading to the other.
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Methylamino)butanoic acid hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the protonated methylamino group.
A predicted ¹H NMR data table is presented below:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 (CH₃) | ~0.9 - 1.1 | Triplet | ~7.0 |
| H-3 (CH₂) | ~1.6 - 1.8 | Sextet | ~7.0 |
| H-2 (CH) | ~3.5 - 3.7 | Triplet | ~7.0 |
| N-H₂⁺ | ~8.0 - 9.0 | Broad Singlet | - |
| N-CH₃ | ~2.6 - 2.8 | Singlet | - |
| COOH | ~10.0 - 12.0 | Broad Singlet | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The presence of the electronegative oxygen and nitrogen atoms causes a downfield shift for the adjacent carbon atoms. steelyardanalytics.com
A predicted ¹³C NMR data table is provided below:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-4 (CH₃) | ~10 - 15 |
| C-3 (CH₂) | ~25 - 30 |
| C-2 (CH) | ~60 - 65 |
| N-CH₃ | ~30 - 35 |
| C-1 (C=O) | ~170 - 175 |
COSY (Correlation Spectroscopy): A 2D COSY spectrum would be instrumental in confirming the connectivity of the protons in the butanoic acid chain. Cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4, confirming their adjacent positions. This technique helps to trace the spin-spin coupling pathways within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY spectrum reveals through-space interactions between protons that are in close proximity. For this compound, NOESY could show correlations between the N-methyl protons and the H-2 proton, as well as with the H-3 protons, providing insights into the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The IR spectrum of an amino acid hydrochloride is characterized by several key absorption bands. The broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid group, which is often hydrogen-bonded. The N-H stretching vibrations of the protonated amine (R₂NH₂⁺) typically appear as a broad band in the 2400-2800 cm⁻¹ range. The carbonyl (C=O) stretching of the carboxylic acid is expected to produce a strong absorption band around 1700-1730 cm⁻¹.
A table of predicted characteristic IR absorption bands is shown below:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching (broad) |
| N-H₂⁺ (Ammonium) | 2400 - 2800 | Stretching (broad) |
| C-H (Alkyl) | 2850 - 2960 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching |
| N-H (Ammonium) | 1500 - 1600 | Bending |
| C-O (Carboxylic Acid) | 1200 - 1300 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.
The molecular weight of the free base, 2-(Methylamino)butanoic acid, is 117.15 g/mol . nih.gov The hydrochloride salt has a molecular weight of 153.61 g/mol . The mass spectrum would likely show a prominent peak for the cation at m/z 118.09, corresponding to the protonated form of the free base.
The fragmentation of N-methylated amino acids often involves characteristic losses. researchgate.net Common fragmentation pathways for the [M+H]⁺ ion of 2-(Methylamino)butanoic acid could include the loss of water (H₂O) from the carboxylic acid group, and the loss of formic acid (HCOOH). Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.
A table of predicted major fragment ions in the mass spectrum is presented below:
| m/z | Predicted Ion Structure |
| 118.09 | [C₅H₁₂NO₂]⁺ (Protonated Molecule) |
| 100.08 | [C₅H₁₀NO]⁺ (Loss of H₂O) |
| 72.08 | [C₄H₁₀N]⁺ (Loss of HCOOH) |
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase of acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable for this analysis. The purity is determined by integrating the peak area of the main compound and any impurities detected.
Chiral Chromatography: Since 2-(Methylamino)butanoic acid possesses a chiral center at the C-2 position, it can exist as two enantiomers (R and S). Chiral chromatography is necessary to separate and quantify these enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Gas Chromatography (GC): For GC analysis, the compound would typically need to be derivatized to increase its volatility. Derivatization of the amino and carboxylic acid groups, for example, by esterification and acylation, would allow for its analysis by GC, which can also be used for purity assessment and, with a chiral column, for enantiomeric separation.
Theoretical and Computational Investigations of 2 Methylamino Butanoic Acid Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Bonding (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. biointerfaceresearch.comresearchgate.net For 2-(Methylamino)butanoic acid hydrochloride, DFT calculations could provide valuable insights into electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds. researchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further detail the bonding interactions, including hyperconjugative effects and charge delocalization within the molecule. orientjchem.org Such analyses on analogous compounds have been used to understand the stability and reactivity of various molecular systems. biointerfaceresearch.comresearchgate.net
Table 1: Representative Data from DFT Calculations on a Butanoic Acid Derivative
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.2 D | Provides information on the overall polarity of the molecule. |
Note: This table presents hypothetical data for a related butanoic acid derivative to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformers and the energy barriers between them, effectively mapping the molecule's potential energy landscape. nih.gov For this compound, the rotation around its single bonds would give rise to various conformers.
Computational methods can be used to calculate the energy of these different conformations, allowing for the identification of the most stable, low-energy structures. nih.gov This information is critical as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve calculating the trajectory of each atom by solving Newton's equations of motion.
These simulations can provide insights into how the molecule behaves in different environments, such as in a solvent, and can reveal information about its flexibility, vibrational motions, and interactions with surrounding molecules. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. semanticscholar.orgnih.gov For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
DFT calculations, for instance, can be used to compute the vibrational frequencies that correspond to the peaks in an IR or Raman spectrum. researchgate.net Similarly, theoretical methods can predict the chemical shifts in NMR spectra, aiding in the structural elucidation of the molecule. researchgate.net
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| IR (C=O stretch) | 1730 cm⁻¹ | 1725 cm⁻¹ |
| ¹H-NMR (α-proton) | 3.8 ppm | 3.9 ppm |
| ¹³C-NMR (carboxyl) | 175 ppm | 176 ppm |
Note: This table is illustrative and does not represent actual data for this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a crucial role in investigating chemical reactions by modeling reaction pathways and identifying transition states. nih.govresearchgate.netresearchgate.net For this compound, theoretical methods could be employed to study its reactivity in various chemical transformations.
By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction and gain a deeper understanding of the reaction mechanism at a molecular level. nih.govresearchgate.netresearchgate.net
Biochemical Significance and Research Applications Non Clinical Focus
Role as an Amino Acid Derivative in Biochemical Pathways
As a non-proteinogenic amino acid, 2-(Methylamino)butanoic acid is not incorporated into proteins during ribosomal synthesis. However, its structural similarity to natural amino acids allows it to participate in or modulate various biochemical pathways. N-methylated amino acids are found in nature and play roles in diverse biological functions, often acting as metabolic intermediates. researchgate.net The N-methylation of amino acids is a significant post-translational modification that can alter the function and stability of proteins and peptides. nih.gov
While specific, large-scale metabolic pathways involving 2-(Methylamino)butanoic acid as a key intermediate are not extensively documented in mainstream metabolism, its formation can be conceptualized through enzymatic N-methylation of 2-aminobutanoic acid. This type of methylation is crucial in many biological processes for regulating gene expression and protein function. The study of such derivatives helps to elucidate the role of methylation in cellular processes and the substrate specificity of the enzymes involved.
Exploration in Enzyme Studies (e.g., as Substrate Analogues or Probes)
The unique structure of 2-(Methylamino)butanoic acid hydrochloride makes it a valuable tool in enzymology, particularly as a substrate analogue or probe to investigate enzyme mechanisms and specificity. Substrate analogues are molecules that structurally resemble the natural substrate of an enzyme and can bind to the active site, allowing researchers to study binding kinetics and conformational changes without the occurrence of a chemical reaction.
N-methylated amino acids can act as inhibitors or alternative substrates for various enzymes. researchgate.netnih.gov For instance, in the study of amino acid transporters, which are membrane-bound proteins that function like enzymes in facilitating the movement of amino acids across cell membranes, N-methylated amino acids are recognized and transported by certain systems like System A. nih.govfrontiersin.org This specificity allows researchers to use compounds like 2-(methylamino)isobutyric acid (a close analogue) to probe the function and regulation of these transporters. nih.gov
The introduction of an N-methyl group can significantly alter the binding affinity and catalytic processing by an enzyme. By comparing the kinetic parameters (such as K_m and V_max) of a natural substrate with its N-methylated analogue, researchers can infer the importance of the N-H bond and the steric bulk at the nitrogen atom for enzyme recognition and catalysis. nih.gov This approach provides critical insights into the topology of the enzyme's active site.
Precursor in the Synthesis of Biologically Active Molecules
This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. The incorporation of N-methylated amino acids into a molecule can enhance its pharmacological properties. researchgate.netnih.gov N-methylation can increase a molecule's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation, all of which are desirable traits in drug design. researchgate.netnih.gov
Investigations into Amino Acid Transport Mechanisms Utilizing N-Methylated Analogues
The study of amino acid transport across biological membranes is crucial for understanding nutrient uptake, cellular metabolism, and neurotransmission. N-methylated amino acid analogues, such as 2-(Methylamino)butanoic acid, have proven to be instrumental in dissecting the function and specificity of various amino acid transport systems.
One of the most well-studied examples is the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids across the blood-brain barrier. nih.govresearchgate.netnih.govscienceopen.com Research has shown that N-methylation can influence the interaction of amino acids with this transporter. A study investigating the capacity of 2-(methylamino)alkanoic acids to restrict blood-brain phenylalanine transport in a mouse model of phenylketonuria (PKU) utilized a compound structurally similar to the subject of this article, 2-methyl-2-(methylamino)butanoic acid. nih.gov This research highlights the potential of such N-methylated analogues to act as selective inhibitors of specific amino acid transporters. nih.gov
Furthermore, the sodium-coupled neutral amino acid transporter (SNAT) family, also known as System A, is another class of transporters that recognizes N-methylated amino acids. nih.govfrontiersin.orgnih.gov The use of specific, non-metabolized N-methylated substrates like 2-(methylamino)isobutyric acid (MeAIB) has been crucial in characterizing the function of these transporters and their role in cellular processes such as glutamine uptake in immune cells. nih.gov These studies underscore the importance of N-methylated amino acid analogues as chemical tools to probe the intricate mechanisms of amino acid transport.
Applications in Peptide and Peptidomimetic Research
In the field of peptide and peptidomimetic research, the incorporation of N-methylated amino acids like 2-(Methylamino)butanoic acid is a widely used strategy to enhance the therapeutic potential of peptides. researchgate.netnih.gov Peptides often suffer from poor metabolic stability and low bioavailability, which limits their clinical application. N-methylation of the peptide backbone can address these limitations in several ways. nih.govnih.gov
Improved Proteolytic Stability: The presence of a methyl group on the amide nitrogen hinders the action of proteases, enzymes that degrade peptides, thereby increasing the peptide's half-life in biological systems. researchgate.netnih.gov
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cell membranes and improving its oral bioavailability. researchgate.netmonash.edu
Conformational Constraint: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. nih.gov This can result in higher receptor binding affinity and selectivity. nih.gov
The synthesis of peptides and peptidomimetics often involves the use of protected N-methylated amino acids as building blocks in solid-phase or solution-phase synthesis. researchgate.netrsc.orgnih.gov The availability of such specialized amino acids allows for the rational design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov
| Property Enhanced by N-Methylation | Mechanism of Action | Reference |
| Proteolytic Stability | Steric hindrance of the N-methyl group prevents protease binding and cleavage of the peptide bond. | researchgate.netnih.gov |
| Membrane Permeability | Increased lipophilicity due to the methyl group facilitates passive diffusion across lipid bilayers. | researchgate.netmonash.edu |
| Receptor Binding Affinity | N-methylation restricts the peptide's conformational flexibility, locking it into a bioactive conformation. | nih.govnih.gov |
| Bioavailability | A combination of increased stability and permeability leads to higher concentrations of the active peptide reaching its target. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-(methylamino)butanoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via acid-catalyzed deprotection of a Boc-protected precursor. For example, hydrochloric acid in dioxane (4 M) efficiently removes the Boc group at room temperature, yielding the hydrochloride salt with >95% purity . Optimize stoichiometry (e.g., 1:4 molar ratio of precursor to HCl) and monitor reaction progress via TLC or NMR. Post-synthesis, concentrate under reduced pressure and recrystallize in ethanol for higher purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use ¹H-NMR (DMSO-d₆) to confirm the methylamino group (δ ~2.54 ppm, singlet) and carboxylic proton (δ ~9.00 ppm, broad). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 151.6 (calculated for C₅H₁₁ClNO₂). Compare with reference data from synthetic intermediates (e.g., methyl ester derivatives) to resolve ambiguities .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodology : The compound is hygroscopic and prone to decomposition under basic conditions. Store at −20°C in airtight containers with desiccants (e.g., silica gel). Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolyzed byproducts (e.g., free amino acid) .
Q. What biological activity assays are suitable for preliminary evaluation of this compound?
- Methodology : As a glutamate analog, test its binding affinity to NMDA or AMPA receptors using radioligand displacement assays (³H-MK-801 for NMDA). For cellular uptake studies, employ fluorophore-conjugated derivatives and confocal microscopy in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How does stereochemistry at the α-carbon impact the compound’s biological activity and receptor selectivity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using (S)- or (R)-BINOL catalysts) and compare their IC₅₀ values in receptor-binding assays. Computational docking (AutoDock Vina) can predict stereospecific interactions with receptor binding pockets (e.g., GluN2B subunit of NMDA receptors) .
Q. What strategies improve the synthetic yield of this compound while minimizing racemization?
- Methodology : Use low-temperature (−10°C) reactions with Hünig’s base to suppress racemization during Boc deprotection. Alternatively, employ enzymatic resolution (lipases) for enantiomerically pure products. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Re-evaluate assay conditions (e.g., buffer pH, ion concentrations) that may alter receptor binding. For example, NMDA receptor activity is Mg²⁺-dependent; discrepancies may arise from variations in extracellular Mg²⁺ levels . Validate purity (>99%) via orthogonal methods (NMR, LC-MS) to exclude confounding impurities .
Q. What computational tools are effective for predicting the compound’s pharmacokinetics and metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
